molecular formula C6H14MgO2 B1624843 Magnesium dipropanolate CAS No. 35754-82-6

Magnesium dipropanolate

Cat. No. B1624843
CAS RN: 35754-82-6
M. Wt: 142.48 g/mol
InChI Key: WNJYXPXGUGOGBO-UHFFFAOYSA-N
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Patent
US07060841B2

Procedure details

Magnesium (3 g, 0.123 mole, 2 molar equiv.) was added to technical 1-propanol (100 ml) and the mixture was heated to reflux under nitrogen atmosphere. Then, sublimed iodine (0.2 g) as catalyst was added and the reflux was continued for 4 hours to obtain magnesium propoxide. Indazole-3-carboxylic acid (10 g, 0.0617 mole) was then added and the reflux was continued for 2 hours. Dimethyl sulfate (13.3 g, 10 ml, 0.105 mole, 1.7 molar equiv.) was added dropwise under reflux for 2 hours and the reflux was continued for a further 3 hours (the composition of the reaction mixture by HPLC was: 97.09% 1-MICA, 0.37% 2-MICA, and 2.54% ICA). The mixture was kept at room temperature overnight (the composition of the reaction mixture by HPLC was: 97.61% 1-MICA, 0.19% 2-MICA, and 2.21% ICA). Water (100 ml) and 46% aqueous sodium hydroxide solution were added to the reaction mixture to produce-pH of about 14. Then, conc. hydrochloric acid was added to the suspension to produce pH of about 4 and obtain a solution. The 1-propanol was removed under reduced pressure from the solution. The residuary mixture was stirred for 6 hours with a control of pH of about 4. The solid product was collected by filtration, washed with water (3×30 ml), and dried in oven at 50° C. overnight to give crude 1-MICA (10.2 g, 93.9% yield, purity by HPLC: 98.73%). The crude compound (10.2 g) was treated by slurry at heating under reflux in methanol-water (3:7) mixture (31 ml) for 4 hours. The precipitate was collected by filtration after cooling the mixture to room temperature, washed with methanol-water (3:7) mixture (3×10 ml), and dried in oven at 50° C. overnight to prepare pure 1-MICA (9.1 g, 83.8% yield, purity by HPLC: 99.71%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
93.9%

Identifiers

REACTION_CXSMILES
[Mg:1].[CH2:2]([OH:5])[CH2:3][CH3:4]>II>[O-:5][CH2:2][CH2:3][CH3:4].[Mg+2:1].[O-:5][CH2:2][CH2:3][CH3:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen atmosphere

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[O-]CCC.[Mg+2].[O-]CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.